molecular formula C14H18N2O2 B8505867 3-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

3-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No. B8505867
M. Wt: 246.30 g/mol
InChI Key: XZHRWVCLUIWDAG-UHFFFAOYSA-N
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Patent
US04255432

Procedure details

A mixture of 22.2 g 3-benzyl-8-carbobenzyloxy-1-oxa-3,8-diazaspiro[4.5]decan-2-one, 150 ml ethanol and 5 g, 5% palladium on barium sulfate is hydrogenated at 60 psi at room temperature for 90 minutes. After filtration and removal of solvent there is obtained 15.4 g of 3-benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one, mp 69°-71°.
Name
3-benzyl-8-carbobenzyloxy-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Quantity
22.2 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:12][C:11]2([CH2:17][CH2:16][N:15](C(OCC3C=CC=CC=3)=O)[CH2:14][CH2:13]2)[O:10][C:9]1=[O:28])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>[Pd].C(O)C>[CH2:1]([N:8]1[CH2:12][C:11]2([CH2:17][CH2:16][NH:15][CH2:14][CH2:13]2)[O:10][C:9]1=[O:28])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
3-benzyl-8-carbobenzyloxy-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Quantity
22.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(OC2(C1)CCN(CC2)C(=O)OCC2=CC=CC=C2)=O
Name
Quantity
5 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration and removal of solvent

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(OC2(C1)CCNCC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15.4 g
YIELD: CALCULATEDPERCENTYIELD 107.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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